Gadoterate Meglumine

Description

Properties

CAS No. |

92943-93-6 |

|---|---|

Molecular Formula |

C23H42GdN5O13 |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |

InChI Key |

RYHQMKVRYNEBNJ-BMWGJIJESA-K |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Isomeric SMILES |

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Canonical SMILES |

[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gadoterate Meglumine in MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a critical tool in magnetic resonance imaging (MRI) for enhancing the visualization of tissues and pathologies.[1][2][3] This technical guide provides a comprehensive overview of the fundamental mechanism of action of gadoterate meglumine, detailing its physicochemical properties, its influence on proton relaxation, and the experimental methodologies used for its characterization. The quantitative data presented herein, along with detailed protocols and visual diagrams, offer a thorough resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Core Mechanism of Action: Paramagnetism and Proton Relaxation

The efficacy of this compound as an MRI contrast agent is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[1][2][4] Paramagnetism arises from the presence of unpaired electrons in the gadolinium atom's 4f subshell.[4] These unpaired electrons generate a strong magnetic moment, which is significantly larger than that of protons.[4]

When this compound is introduced into the body and subjected to the strong external magnetic field of an MRI scanner, the Gd³⁺ ions align with this field, creating a large local magnetic field.[5] This local field interacts with the surrounding water protons (hydrogen nuclei), accelerating their rates of relaxation.[1][4][6] This process, known as paramagnetic relaxation enhancement, is the cornerstone of its contrast-enhancing effect.[7]

This compound primarily shortens the longitudinal (T1) and transverse (T2) relaxation times of these adjacent water protons.[1][8] The shortening of T1 relaxation time is the dominant effect at the clinically used concentrations.[6][8] On T1-weighted MRI sequences, tissues with a shortened T1 relaxation time appear brighter, leading to an enhanced signal intensity in areas where the contrast agent has accumulated.[1][2][3] This increased contrast allows for the clear differentiation between healthy and pathological tissues.[1]

The gadolinium ion itself is not directly imaged in MRI; its presence is inferred from its effect on the surrounding water protons.[4]

Molecular Structure and Safety

Free gadolinium ions are toxic to the human body.[2][9] To mitigate this toxicity, the Gd³⁺ ion in this compound is tightly bound within a macrocyclic chelating agent called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][3][10] This forms a stable, water-soluble complex that is subsequently excreted from the body.[1][11] The macrocyclic structure of the DOTA ligand provides high thermodynamic and kinetic stability, minimizing the release of free Gd³⁺ ions in vivo.[9][12][13]

Quantitative Data: Relaxivity of this compound

Relaxivity (r1 and r2) is a quantitative measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times, respectively. It is defined as the change in the relaxation rate (1/T) per unit concentration of the contrast agent and is typically expressed in units of L·mmol⁻¹·s⁻¹.[14] The higher the relaxivity, the greater the contrast enhancement for a given concentration.

Below are tables summarizing the r1 and r2 relaxivity values for this compound at different magnetic field strengths and in various media, compared with other common GBCAs.

Table 1: T1 Relaxivity (r1) of this compound

| Magnetic Field Strength | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) |

| 1.5 T | Human Plasma | 3.32 ± 0.13[9] |

| 1.5 T | Human Whole Blood | 3.9 ± 0.2[15] |

| 3 T | Human Plasma | 3.00 ± 0.13[9] |

| 3 T | Human Whole Blood | 3.4 ± 0.4[15] |

| 7 T | Human Plasma | 2.84 ± 0.09[9] |

| 7 T | Human Whole Blood | 2.8 ± 0.4[15] |

Table 2: Comparative T1 Relaxivity (r1) of GBCAs in Human Plasma at 1.5 T and 37°C

| Contrast Agent | Chemical Structure | r1 Relaxivity (L·mmol⁻¹·s⁻¹) |

| This compound (Dotarem®) | Macrocyclic, Ionic | 3.32 ± 0.13[9] |

| Gadobutrol (Gadavist®) | Macrocyclic, Non-ionic | 4.78 ± 0.12[9] |

| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | 3.80 ± 0.10[9] |

| Gadopentetate Dimeglumine (Magnevist®) | Linear, Ionic | 4.3 ± 0.4[15] |

| Gadodiamide (Omniscan®) | Linear, Non-ionic | 4.5 ± 0.1[15] |

Table 3: T2 Relaxivity (r2) of this compound (Data less commonly reported)

| Magnetic Field Strength | Medium | r2 Relaxivity (L·mmol⁻¹·s⁻¹) |

| 1.5 T | Human Plasma | ~4.5 - 5.5 |

Note: R2 relaxivity data for this compound is less frequently published in direct comparative studies. The value provided is an approximation based on typical ranges for extracellular GBCAs.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of a contrast agent. This is typically performed in vitro using phantom studies.

Phantom Preparation

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in the desired solvent (e.g., deionized water, saline, human plasma, or whole blood).

-

Serial Dilutions: A series of dilutions are made from the stock solution to create samples with varying, known concentrations of the contrast agent.[16] A control sample containing only the solvent is also prepared.

-

Phantom Assembly: The prepared solutions are transferred into NMR tubes or a multi-well phantom plate for imaging.

T1 Relaxivity (r1) Measurement

The gold standard for T1 measurement is the Inversion Recovery (IR) pulse sequence.[1][16][17]

-

Pulse Sequence: The basic IR sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse for signal readout.[1][4][17]

-

Image Acquisition: A series of images is acquired, each with a different TI value, ranging from very short to long enough for full magnetization recovery.[16]

-

Data Analysis:

-

A region of interest (ROI) is drawn over each sample in the phantom on the acquired images.

-

The signal intensity within each ROI is measured for each TI.

-

The signal intensity (S) as a function of TI is fitted to the following three-parameter exponential recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T1)| where S₀ is the equilibrium magnetization and T1 is the longitudinal relaxation time.

-

The T1 value is determined for each concentration.

-

The relaxation rate (R1 = 1/T1) is calculated for each concentration.

-

The R1 values are plotted against the concentration of this compound.

-

The slope of the resulting linear plot represents the r1 relaxivity.[14]

-

T2 Relaxivity (r2) Measurement

T2 relaxivity is typically measured using a Spin-Echo or a multi-echo spin-echo (e.g., CPMG) sequence.[18]

-

Pulse Sequence: A 90° excitation pulse is followed by a series of 180° refocusing pulses at intervals of TE/2, generating a train of spin echoes at different echo times (TE).

-

Image Acquisition: A series of images is acquired at different TE values.

-

Data Analysis:

-

Similar to T1 analysis, ROIs are defined for each sample.

-

The signal intensity within each ROI is measured for each TE.

-

The signal intensity (S) as a function of TE is fitted to a mono-exponential decay function: S(TE) = S₀ e^(-TE/T2) where S₀ is the initial signal intensity and T2 is the transverse relaxation time.

-

The T2 value is determined for each concentration.

-

The relaxation rate (R2 = 1/T2) is calculated for each concentration.

-

The R2 values are plotted against the concentration of this compound.

-

The slope of the linear plot yields the r2 relaxivity.

-

Visualizations

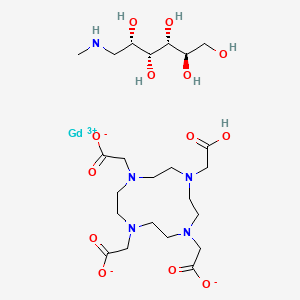

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in MRI.

Experimental Workflow for Relaxivity Measurement

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Pharmacokinetics

Upon intravenous administration, this compound is rapidly distributed into the extracellular fluid space.[1][2][11] Due to its hydrophilic nature, it does not cross the intact blood-brain barrier.[2] In cases of blood-brain barrier disruption, as seen in certain pathologies, this compound can accumulate in the affected tissues, leading to contrast enhancement. The agent is primarily eliminated unchanged by the kidneys through glomerular filtration.[1][11] The elimination half-life is approximately 1.3 to 2.0 hours in patients with normal renal function.[11]

Conclusion

This compound is a highly effective and stable MRI contrast agent. Its mechanism of action is based on the powerful paramagnetic properties of the chelated gadolinium ion, which significantly shortens the T1 and T2 relaxation times of adjacent water protons, leading to enhanced image contrast. The quantitative measure of this efficacy, relaxivity, can be precisely determined through well-established in vitro experimental protocols. This in-depth guide provides the foundational knowledge and detailed methodologies necessary for researchers and professionals working with and developing MRI contrast agents.

References

- 1. cdn.carleton.edu [cdn.carleton.edu]

- 2. T1 measurement by inversion recovery - NMR Wiki [nmrwiki.org]

- 3. radiopaedia.org [radiopaedia.org]

- 4. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]

- 5. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]

- 9. mriquestions.com [mriquestions.com]

- 10. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. INVERSION-RECOVERY EXPERIMENT [imserc.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. University of Ottawa NMR Facility Blog: Echoes, T2 Measurements and Diffusion [u-of-o-nmr-facility.blogspot.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 17. US20150355298A1 - Method and device for accurate quantification of t2 relaxation times based on fast spin-echo nmr sequences - Google Patents [patents.google.com]

- 18. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Gadoterate Meglumine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its efficacy and safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of gadoterate meglumine, offering valuable data and methodological insights for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties

This compound is the salt of gadoteric acid, which is a macrocyclic ionic complex of gadolinium (Gd³⁺) with 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), and meglumine, an amino sugar derived from glucose.[1][2] The macrocyclic structure of the DOTA ligand tightly chelates the gadolinium ion, contributing to the high stability of the complex.[2]

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₃H₄₂GdN₅O₁₃ | [1] |

| Molecular Weight | 753.9 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Freely soluble in water; Insoluble in organic solvents |

Table 1: General Physicochemical Properties of this compound

| Parameter | Value | Conditions | References |

| Osmolality | 1350 mOsm/kg water | - | [1][5] |

| Viscosity | 3.4 mPa·s | at 20 °C | [1][5] |

| 2.4 mPa·s | at 37 °C | [1][5] | |

| pH of Solution | 6.5 - 8.0 | - | [4] |

Table 2: Physicochemical Properties of this compound Solution (0.5 mmol/mL)

| Parameter | Value | References |

| Thermodynamic Stability Constant (log Ktherm) | 25.6 | [4][6] |

| Conditional Stability Constant (log Kcond at pH 7.4) | 19.3 | [4][6] |

Table 3: Stability Constants of Gadoterate

| Relaxivity | Value (L mmol⁻¹ s⁻¹) | Magnetic Field Strength | Medium | Temperature | References |

| r₁ | 3.4 - 3.8 | 1.5 T | - | - | [7] |

| 3.6 | 0.5 T | Water | 37 °C | [5] | |

| 3.9 ± 0.2 | 1.5 T | Human Whole Blood | 37 °C | [8] | |

| 3.4 ± 0.4 | 3 T | Human Whole Blood | 37 °C | [8] | |

| 2.8 ± 0.4 | 7 T | Human Whole Blood | 37 °C | [8] | |

| r₂ | 4.3 | 0.5 T | Water | 37 °C | [5] |

Table 4: Relaxivity of this compound

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its physicochemical characterization.

Caption: Chemical Structure of this compound.

Caption: Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established principles and methods cited in the literature. Specific parameters may require optimization based on the available instrumentation and laboratory conditions.

Solubility Determination

The solubility of this compound is determined by preparing a saturated solution and measuring the concentration of the dissolved substance.

-

Principle: A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a given temperature.

-

Methodology:

-

An excess amount of this compound powder is added to a known volume of the solvent (e.g., water) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Osmolality Measurement

The osmolality of a this compound solution is a measure of the total number of dissolved particles per unit mass of solvent.

-

Principle: The osmolality is determined by measuring a colligative property of the solution, typically freezing point depression. The freezing point of a solution is lower than that of the pure solvent, and this depression is directly proportional to the molal concentration of all solute particles.

-

Methodology:

-

A freezing point depression osmometer is calibrated using standard solutions of known osmolality.

-

A small, precise volume of the this compound solution is placed in the measurement chamber of the osmometer.

-

The sample is supercooled and then induced to freeze.

-

The instrument measures the freezing point of the solution.

-

The osmolality is calculated from the freezing point depression and expressed in osmoles per kilogram of solvent (Osm/kg) or milliosmoles per kilogram (mOsm/kg).[9][10]

-

Viscosity Determination

The viscosity of a this compound solution, a measure of its resistance to flow, is an important parameter for injectability.

-

Principle: Viscosity is measured using a viscometer, which determines the force required to move a surface relative to another surface separated by the fluid.

-

Methodology:

-

A calibrated viscometer (e.g., a cone and plate or a capillary viscometer) is used.

-

The temperature of the this compound solution is controlled at physiologically relevant temperatures (e.g., 20 °C and 37 °C).

-

The solution is introduced into the viscometer.

-

The instrument measures the shear stress at a given shear rate, or the time it takes for a given volume of the fluid to flow through a capillary.

-

The viscosity is calculated and typically expressed in millipascal-seconds (mPa·s) or centipoise (cP).

-

Stability Assessment

The stability of this compound is crucial for its safety and efficacy, and it is assessed in terms of both thermodynamic and kinetic stability.

-

Thermodynamic Stability:

-

Principle: The thermodynamic stability constant (Ktherm) quantifies the equilibrium between the gadolinium ion and the DOTA ligand. A higher Ktherm indicates a more stable complex.[11]

-

Methodology (Potentiometric Titration):

-

A solution of the DOTA ligand is titrated with a standardized solution of a strong base in the presence and absence of gadolinium ions.

-

The pH of the solution is monitored throughout the titration.

-

The titration curves are used to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex using specialized software.[12]

-

-

-

Kinetic Stability:

-

Principle: Kinetic stability refers to the rate at which the gadolinium complex dissociates. For macrocyclic chelates like gadoterate, this dissociation is extremely slow under physiological conditions. The kinetic inertness is often challenged under acidic conditions to accelerate the dissociation for measurement purposes.

-

Methodology (HPLC-based):

-

A solution of this compound is incubated under specific conditions (e.g., varying pH, temperature, or in the presence of competing metal ions like Zn²⁺).[13]

-

Aliquots are taken at different time points.

-

The concentration of intact this compound and the potential presence of free gadolinium or the free DOTA ligand are quantified using a validated stability-indicating HPLC method.[3]

-

The rate of dissociation can then be calculated.

-

-

Relaxivity Measurement (r₁ and r₂)

Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.

-

Principle: The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the T₁ and T₂ relaxation times of water protons in solutions containing different concentrations of the contrast agent. The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are linearly proportional to the concentration of the contrast agent, and the slopes of the lines give the relaxivities.[4]

-

Methodology (NMR/MRI):

-

A series of phantoms containing this compound solutions at various known concentrations in a relevant medium (e.g., water, plasma, or blood) are prepared.

-

The phantoms are placed in the NMR spectrometer or MRI scanner, and the temperature is maintained at a constant value (e.g., 37 °C).

-

For r₁: The T₁ relaxation times are measured using an inversion-recovery pulse sequence with a range of inversion times (TI).

-

For r₂: The T₂ relaxation times are measured using a spin-echo pulse sequence with multiple echo times (TE).

-

The relaxation rates (R₁ and R₂) are calculated for each concentration.

-

R₁ and R₂ are plotted against the concentration of this compound.

-

The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively, and are expressed in units of L mmol⁻¹ s⁻¹.[14]

-

Conclusion

The physicochemical properties of this compound, particularly its high stability and relaxivity, are fundamental to its function as a safe and effective MRI contrast agent. This technical guide provides a consolidated resource of its key characteristics and the experimental methodologies used for their determination. A thorough understanding of these properties is essential for the continued development of advanced contrast agents and for ensuring patient safety in clinical practice.

References

- 1. The importance of nuclear magnetic relaxation dispersion (NMRD) profiles in MRI contrast media development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability and sterility of meglumine gadoterate injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. measurlabs.com [measurlabs.com]

- 10. Osmometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. radiology.wisc.edu [radiology.wisc.edu]

- 14. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of a Contrast Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of Gadoterate Meglumine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Gadoterate (B1198928) Meglumine (B1676163), a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the quantitative data, experimental methodologies, and underlying physiological processes that govern the transit and fate of this diagnostic agent within the body.

Introduction to Gadoterate Meglumine

This compound, marketed under trade names such as Dotarem®, is a macrocyclic, ionic GBCA.[1] Its paramagnetic properties, owing to the gadolinium ion (Gd³⁺), enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity on T1-weighted MRI scans.[2] This enhancement improves the visualization of anatomical structures and pathological processes. A key feature of this compound is the high stability of the complex formed between the gadolinium ion and the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which minimizes the release of potentially toxic free gadolinium ions in the body.[2]

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by rapid distribution into the extracellular fluid, a lack of significant protein binding, and efficient elimination primarily through the kidneys.[3][4] The pharmacokinetic parameters are generally linear within the clinically recommended dose range.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (0.1 mmol/kg Dose)

| Parameter | Female Subjects (Mean ± SD) | Male Subjects (Mean ± SD) | Reference |

| Elimination Half-Life (t½) | 1.4 ± 0.2 hr | 2.0 ± 0.7 hr | [5][6] |

| Volume of Distribution at Steady State (Vd) | 179 ± 26 mL/kg | 211 ± 35 mL/kg | [5][7] |

| Total Clearance | 1.74 ± 0.12 mL/min/kg | 1.64 ± 0.35 mL/min/kg | [7] |

| Renal Clearance | 1.27 ± 0.32 mL/min/kg | 1.40 ± 0.31 mL/min/kg | [7] |

| Urinary Excretion (48h) | 72.9 ± 17.0 % | 85.4 ± 9.7 % | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Subjects (<2 years) (0.1 mmol/kg Dose)

| Parameter | Median | 5th - 95th Percentile | Reference |

| Terminal Half-Life (t½β) | 1.35 h | 1.00 - 2.16 h | [8][9] |

| Total Clearance (normalized to body weight) | 0.06 L/h/kg | 0.04 - 0.09 L/h/kg | [8][9] |

| Volume of Distribution at Steady State (Vss) | 0.047 L/kg | 0.029 - 0.12 L/kg | [8][9] |

| Systemic Exposure (AUC) | 1591 µmol·h/L | - | [8][9] |

Special Populations

Patients with impaired renal function exhibit a decreased clearance and prolonged elimination half-life of this compound. In patients with severe renal impairment, the area under the curve (AUC) can be significantly higher.[10] Despite this, dose adjustments are generally not recommended, but caution is advised. This compound is effectively removed from the body by hemodialysis.[5][10]

The pharmacokinetic profile in pediatric patients, including term neonates, is similar to that in adults, and no dose adjustment is typically required.[6][8][9] The clearance of the agent increases with the maturation of the glomerular filtration rate (GFR).[8][9]

Biodistribution

Following intravenous administration, this compound rapidly distributes from the plasma into the extracellular fluid. It does not cross the intact blood-brain barrier and is therefore useful for visualizing areas of blood-brain barrier disruption.[5][11]

Tissue Distribution in Animal Models

Preclinical studies in animal models provide insights into the tissue distribution of gadolinium following this compound administration.

Table 3: Gadolinium Concentration in Tissues of Swiss-Alpine Sheep 10 Weeks After a Single 0.1 mmol/kg Dose of this compound

| Tissue | Mean Gadolinium Concentration (ng/g) | 95% Confidence Interval | Reference |

| Kidney | 86 | 31, 141 | [12] |

| Liver | 21 | 4, 39 | [12] |

| Dentate Nucleus | 10 | 9, 12 | [12] |

Note: These concentrations were not significantly elevated compared to control animals.

Studies in rats have shown that the highest concentrations of residual gadolinium are found in the kidney and liver.[12] Despite the presence of gadolinium, no associated tissue injury was detected in these studies.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic and biodistribution studies. Below are generalized methodologies based on the available literature.

Clinical Pharmacokinetic Study Protocol

Methodology Details:

-

Subject Recruitment: Healthy volunteers or specific patient populations are recruited based on defined inclusion and exclusion criteria. Ethical approval and informed consent are mandatory.

-

Drug Administration: A single intravenous bolus of this compound (typically 0.1 mmol/kg) is administered.[5][8]

-

Blood Sampling: Blood samples are collected at predefined time points before and after administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-injection) into tubes containing an anticoagulant.[8]

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Gadolinium Quantification: The concentration of gadolinium in plasma samples is determined using a validated analytical method, most commonly Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic modeling software. A two-compartment model with linear elimination is often used to describe the data for this compound.[8][9] Key parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) are calculated.

Animal Biodistribution Study Protocol

References

- 1. A Pharmacokinetics, Efficacy, and Safety Study of this compound in Pediatric Subjects Aged Younger Than 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guerbet.com [guerbet.com]

- 5. A method for pharmacokinetic modelling of dynamic contrast enhanced MRI studies of rapidly enhancing lesions acquired in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of three physiologically-based pharmacokinetic models for the prediction of contrast agent distribution measured by dynamic MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Pharmacokinetics, Efficacy, and Safety Study of this compound in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic modeling of dynamic contrast-enhanced MRI using a reference region and input function tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metrohm.com [metrohm.com]

- 12. pubs.rsna.org [pubs.rsna.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Stability of Gadoterate (B1198928) Meglumine (B1676163)

This guide provides a comprehensive overview of the chemical structure and stability of gadoterate meglumine, a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).

Chemical Structure

This compound is a coordination complex consisting of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and is formulated as a meglumine salt.[1][2][3] The chemical name is D-glucitol, 1-deoxy-1-(methylamino)-,[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaceto(4-)-.kappa.N1,.kappa.N4,.kappa.N7,.kappa.N10,.kappa.O1,.kappa.O4,.kappa.O7,.kappa.O10]gadolinate(1-)(1:1).[1] The empirical formula is C₂₃H₄₂GdN₅O₁₃, and it has a formula weight of 753.9 g/mol .[1][4]

The core of its structure is the gadoterate ion, where the Gd³⁺ is tightly caged within the preorganized cavity of the DOTA ligand.[5] This macrocyclic structure is a key determinant of its high stability.[2][5]

Stability of this compound

The stability of gadolinium-based contrast agents is crucial for their safety profile, as the release of free Gd³⁺ ions in the body is associated with toxicity. This compound is recognized for its high stability, which is attributed to its macrocyclic and ionic nature.[2][5][6][7] This high stability minimizes the potential for dechelation and release of free gadolinium.[2][8]

Thermodynamic and Kinetic Stability

The stability of GBCAs can be described by two main parameters: thermodynamic stability and kinetic stability.

-

Thermodynamic stability refers to the equilibrium between the gadolinium ion and the chelating ligand at a physiological pH.[5] It is quantified by the thermodynamic stability constant (log Ktherm) and the conditional stability constant (log Kcond) at pH 7.4.[1][5]

-

Kinetic stability describes the rate at which the gadolinium ion dissociates from the complex.[5] Macrocyclic agents like this compound exhibit high kinetic inertness, meaning they dissociate very slowly.[5][8]

The stability of GBCAs is influenced by the electrostatic interaction between the Gd³⁺ ion and the donor groups of the ligand, the number of five-membered rings formed, and the macrocyclic effect.[5]

| Stability Parameter | Value | Reference |

| Thermodynamic Stability Constant (log Ktherm) | 25.6 | [1][9] |

| Conditional Stability Constant (log Kcond at pH 7.4) | 19.3 | [1][9] |

| Dissociation Half-Life (at pH 1) | > 1 month | [10] |

Factors Affecting Stability

The stability of this compound can be influenced by environmental factors such as pH and temperature. Studies have shown that dissociation of gadolinium chelates is more likely to occur under acidic conditions and at elevated temperatures.[5][8] However, macrocyclic complexes like this compound are significantly more resistant to these conditions compared to linear GBCAs.[5][8]

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated through various analytical techniques. A common approach involves subjecting the agent to storage under different conditions and monitoring for any degradation over time.

Analytical Stability Testing Protocol

A representative experimental protocol for assessing the analytical stability of this compound repackaged in polypropylene (B1209903) syringes is described below.[11][12]

Objective: To determine the analytical and microbiological stability of this compound injection when repackaged in polypropylene syringes and stored at different temperatures.

Materials:

-

This compound (Dotarem®) injection solution

-

Polypropylene syringes (e.g., 20 mL)

-

High-Performance Liquid Chromatography (HPLC) system

-

pH meter

-

Osmometer

Methodology:

-

Sample Preparation: Aseptically transfer a defined volume (e.g., 15 mL) of this compound injection into multiple polypropylene syringes.[11]

-

Storage Conditions: Store the filled syringes under controlled conditions, for example:

-

Sampling Schedule: Withdraw samples for analysis at predetermined time points (e.g., days 0, 6, 14, 30, 45, 60, 75, and 90).[11]

-

Analytical Testing:

-

Concentration of this compound and Free Gd³⁺: Utilize a specific and validated HPLC assay to determine the concentration of the intact this compound complex and to detect the presence of any free gadolinium (Gd³⁺), a degradation product.[11][12]

-

pH Determination: Measure the pH of the solution at specified intervals (e.g., days 0, 14, 45, and 90).[11]

-

Osmolality Measurement: Determine the osmolality of the solution at specified intervals.[11]

-

-

Microbiological Testing: Perform sterility testing according to pharmacopeial guidelines (e.g., European Pharmacopoeia) at various time points to ensure the sterility of the repackaged product.[11][12]

Results from a 90-day study: After 90 days of storage at both 4°C and 25°C, the concentration of gadoterate remained unchanged, and no free Gd³⁺ was detected. The solution also remained sterile throughout the study.[11]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Gadoteric Acid | C16H25GdN4O8 | CID 158536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gadoteric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Pharmacokinetics, Efficacy, and Safety Study of this compound in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fresenius Kabi Expands Contrast Agent Portfolio with Launch of this compound Injection, USP [fresenius-kabi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. researchgate.net [researchgate.net]

- 11. Stability and sterility of meglumine gadoterate injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vivo Magnetic Resonance Properties of Gadoterate Meglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo magnetic resonance properties of Gadoterate Meglumine. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who utilize magnetic resonance imaging (MRI) and contrast agents in their work. This guide covers the core principles of this compound's mechanism of action, its pharmacokinetic profile, in vivo relaxivity, and detailed experimental protocols.

Introduction

This compound, marketed under trade names such as Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical magnetic resonance imaging.[1][2][3] It is a macrocyclic, ionic GBCA, a structural characteristic that contributes to its high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free gadolinium ions (Gd³⁺).[1][2] This high stability profile makes it a preferred choice in many clinical applications, particularly in patients with renal impairment.[2] This guide will delve into the fundamental in vivo MR properties of this compound, providing a detailed understanding of its behavior and application in a research context.

Mechanism of Action

The contrast-enhancing effect of this compound is rooted in the paramagnetic properties of the gadolinium ion (Gd³⁺).[1][2] Paramagnetic substances possess unpaired electrons, which create a local magnetic field when placed in an external magnetic field, such as that of an MRI scanner.[1][2]

Upon intravenous administration, this compound distributes into the intravascular and interstitial spaces.[2] The Gd³⁺ in the complex interacts with the surrounding water protons, accelerating their longitudinal (T1) and transverse (T2) relaxation rates.[1] This shortening of the T1 relaxation time is the dominant effect at clinically relevant concentrations and magnetic field strengths, leading to a significant increase in signal intensity on T1-weighted MR images.[1] Tissues with increased vascularity or a disrupted blood-brain barrier will accumulate more of the contrast agent, appearing brighter on the resulting images and thus highlighting pathological areas.[4]

Mechanism of action of this compound.

In Vivo Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination. Following intravenous injection, it is primarily distributed within the extracellular fluid.[2] Animal studies in mice, rats, rabbits, and dogs have shown rapid plasma clearance with no evidence of protein binding or metabolism.[5]

The primary route of excretion is renal, with the agent being eliminated unchanged through the kidneys.[2][5] In subjects with normal renal function, the elimination half-life is approximately 91 minutes.[6]

| Parameter | Value | Species | Reference |

| Distribution Half-life | 7.1 ± 5.2 minutes | Human | [6] |

| Elimination Half-life | 91 ± 14 minutes | Human | [6] |

| Median Total Clearance (body weight adjusted) | 0.06 L/h per kg | Pediatric Human (<2 years) | [7][8] |

| Median Volume of Distribution at Steady State (Vss) (body weight adjusted) | 0.047 L/kg | Pediatric Human (<2 years) | [7][8] |

| Excretion Route | Renal (100%) | Human/Animal | [2][9] |

In Vivo Relaxivity

Relaxivity (r1 and r2) is a measure of a contrast agent's ability to increase the relaxation rates of water protons and is expressed in units of mM⁻¹s⁻¹. The in vivo relaxivity of this compound can be influenced by the local tissue microenvironment and the magnetic field strength.

| Magnetic Field Strength | r1 Relaxivity (L/mmol·s) | Medium | Reference |

| 1.5 T | 3.4 - 3.8 | - | [9] |

| 1.5 T | 4.35 | Human Plasma | [10] |

| 2.35 T | In vivo CNR: 5.1 ± 2.2 | C6 glioma rat | [10] |

| 3 T | 3.89 ± 0.19 | Human Plasma | [11] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model.

Materials:

-

This compound solution (0.5 mmol/mL)

-

Rodent model (e.g., Wistar rats or NSG mice)

-

Anesthesia (e.g., isoflurane)

-

Catheters for intravenous administration and blood sampling

-

Heparinized blood collection tubes

-

Centrifuge

-

Freezer (-80°C)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium quantification

Procedure:

-

Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein for injection, jugular vein for blood sampling).

-

Dosing: Administer a single intravenous bolus of this compound at the desired dose (e.g., 0.1 mmol/kg).[12]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes post-injection).[13]

-

Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Gadolinium Quantification: Determine the concentration of gadolinium in the plasma samples using a validated ICP-MS method.[4]

-

Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

References

- 1. unmc.edu [unmc.edu]

- 2. radiopaedia.org [radiopaedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Comparative in vivo dissociation of gadolinium chelates in renally impaired rats: a relaxometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo measurements of relaxivities in the rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analytik-jena.com [analytik-jena.com]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. Gadolinium-enhanced cardiovascular magnetic resonance: administered dose in relationship to united states food and drug administration (FDA) guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Pharmacokinetics, Efficacy, and Safety Study of this compound in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Gadoterate Meglumine: A Technical Guide

Introduction

Gadoterate (B1198928) meglumine (B1676163) (marketed as Dotarem® and other trade names) is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It is characterized by its macrocyclic and ionic structure, where a gadolinium ion (Gd³⁺) is strongly bound within a DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelate. This high thermodynamic and kinetic stability is a cornerstone of its safety profile, minimizing the in vivo release of toxic free Gd³⁺ ions. This technical guide provides an in-depth summary of the preclinical safety data for gadoterate meglumine, focusing on non-clinical toxicology, safety pharmacology, and pharmacokinetic properties, including gadolinium retention. The information is intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies has been conducted in various animal models to characterize the safety profile of this compound. These studies have consistently demonstrated a wide safety margin.

Acute, Single-Dose, and Repeated-Dose Toxicity

This compound exhibits low acute toxicity. Studies comparing it to linear GBCAs, such as Gd-DTPA, have shown that Gd-DOTA has a significantly higher safety factor, attributable to its greater molecular stability.[1] Single and repeated-dose toxicity studies in both rodent and non-rodent species have not revealed significant safety concerns.[2] A key study in dogs established a no-observed-adverse-effect level (NOAEL) at a dose 14 times higher than the standard clinical dose.[2]

Table 1: Summary of Single and Repeated-Dose Toxicity Studies

| Study Type | Species | Doses | Duration | Key Findings |

|---|---|---|---|---|

| Single-Dose Toxicity | Dog | Up to 14x clinical dose | Single IV dose | No-Observed-Adverse-Effect Level (NOAEL) established at >14x the clinical dose.[2] |

| Juvenile Toxicity | Rat (Neonatal & Juvenile) | 0.6, 1.25, 2.5 mmol/kg | Single dose (PND 10) or 6 administrations (PND 10-30) | Well-tolerated at all doses; no effects on growth, development, behavior, or sexual maturation.[3][4] |

| Local Tolerance | Rabbit | N/A | Perivenous injection | Evidence of moderate local irritation, suggesting potential for irritation if extravasation occurs clinically.[3] |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating no mutagenic or clastogenic potential.[3][5]

Table 2: Genotoxicity Profile of this compound

| Assay Type | System | Result |

|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Negative.[3][5] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) Cells | Negative.[3][5] |

| Gene Mutation | Chinese Hamster Lung (V79) Cells | Negative.[3] |

| In vivo Micronucleus Test | Mouse | Negative.[3][5] |

In line with regulatory guidelines for diagnostic imaging agents intended for acute or infrequent use, long-term carcinogenicity studies have not been conducted with this compound.[2][5]

Reproductive and Developmental Toxicity

The potential effects of this compound on fertility and embryo-fetal development have been assessed in rats and rabbits.

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Rabbit) The study is designed to assess the potential adverse effects on pregnant females and the developing embryo and fetus following exposure to the test article during the period of organogenesis. Mated female New Zealand White rabbits are randomly assigned to groups and administered this compound intravenously daily from Gestation Day (GD) 6 to GD 19. Doses typically include a control and multiple test groups (e.g., 1, 3, and 7 mmol/kg/day).[3][6] Dams are monitored for clinical signs, body weight, and food consumption. On GD 29, a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[3][6]

The results showed no adverse effects on embryo-fetal development at doses up to 10 mmol/kg/day in rats and 3 mmol/kg/day in rabbits.[2] Maternal toxicity, including reduced body weight and food consumption, was noted at higher doses.[3][6] Furthermore, no impairment of male or female fertility was observed in rats at the highest tested dose of 10 mmol/kg/day.[2][3]

Table 3: Summary of Reproductive and Developmental Toxicity Studies

| Study Type | Species | No-Observed-Adverse-Effect Level (NOAEL) |

|---|---|---|

| Fertility & Early Embryonic Development | Rat | 10 mmol/kg/day (16x human dose).[2][3] |

| Embryo-Fetal Development (Fetal) | Rat | 10 mmol/kg/day (16x human dose).[3] |

| Embryo-Fetal Development (Maternal) | Rat | Maternal toxicity observed at 10 mmol/kg/day.[3] |

| Embryo-Fetal Development (Fetal) | Rabbit | 3 mmol/kg/day (10x human dose).[3][6] |

| Embryo-Fetal Development (Maternal) | Rabbit | Maternal toxicity observed at 7 mmol/kg/day.[3][6] |

Juvenile Animal Toxicity

The safety of this compound has been specifically evaluated in neonatal and juvenile rats to support pediatric use.

Experimental Protocol: Juvenile Animal Toxicity Study (Rat) This study assesses the safety of the contrast agent during the period of postnatal development. Sprague-Dawley rats receive intravenous administration starting on postnatal day (PND) 10. The protocol involves either a single administration on PND 10 or repeated administrations (e.g., every four days from PND 10 to 30).[4] Doses are typically multiples of the recommended human dose (e.g., 1, 2, and 4 times).[4] Endpoints include monitoring for clinical signs, mortality, body weight, developmental landmarks (e.g., eye opening), behavior, and sexual maturation. Animals are sacrificed at the end of the treatment period or after a treatment-free recovery period for macroscopic and histopathological examination.[4]

These studies found that this compound was well-tolerated at all tested dose levels. There were no treatment-related effects on mortality, clinical signs, growth, pre-weaning development, behavior, or sexual maturation.[3][4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. Studies with this compound have shown no significant effects on the cardiovascular, respiratory, or renal systems at doses well above the clinical range.[2] In a cardiovascular safety study in dogs, the NOAEL was established at more than three times the clinically applicable dose.[2]

Pharmacokinetics and Gadolinium Retention

Pharmacokinetics, Biodistribution, and Excretion

Pharmacokinetic studies in multiple animal species show that this compound behaves as a typical extracellular fluid agent.[1] Following intravenous injection, it distributes rapidly into the extracellular space, with minimal protein binding, and does not cross the intact blood-brain barrier.[1] Elimination is swift and occurs almost exclusively via renal excretion through glomerular filtration.[1][2] In juvenile rats, elimination was found to be more rapid in older pups (PND 30) compared to younger ones (PND 10), which reflects the natural maturation of kidney function.[4]

Gadolinium Retention

A critical aspect of GBCA safety is the potential for long-term gadolinium retention in tissues, particularly the brain. This phenomenon is directly related to the stability of the Gd³⁺-chelate complex. The macrocyclic structure of this compound confers high in vivo stability, leading to minimal dissociation and significantly less gadolinium retention compared to less stable linear GBCAs.

A key preclinical study in rats directly compared brain retention after repeated administration of the macrocyclic this compound and the linear agent gadodiamide.[7]

Experimental Protocol: Comparative Gadolinium Retention Study (Rat) Healthy rats received five intravenous injections of either this compound or a linear GBCA at a dose of 2.4 mmol Gd/kg over five weeks.[7] Animals were sacrificed at various time points up to one year after the final injection. Brain tissue, particularly the cerebellum, was harvested and analyzed for total gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS). T1-weighted MRI was also performed to detect signal hyperintensity in deep brain nuclei, an imaging correlate of gadolinium deposition.[7]

The results were starkly different. Rats treated with this compound showed no T1 hyperintensity in the brain. The total gadolinium concentration in the cerebellum demonstrated a rapid, time-dependent washout, returning to near-background levels.[7] In contrast, animals that received the linear agent showed persistent T1 hyperintensity and retained approximately 75% of the initial gadolinium in the cerebellum one year after the last injection.[7]

Table 4: Gadolinium Retention in Rat Cerebellum 1 Year Post-Injection

| Contrast Agent | Chelate Structure | Gd Concentration (nmol/g) | % Retention |

|---|---|---|---|

| This compound | Macrocyclic | 0.07 ± 0.03 | ~2% |

| Gadodiamide | Linear | 2.45 ± 0.35 | ~75% |

Data adapted from a comparative study in rats.[7]

Conclusion

The preclinical safety data for this compound demonstrate a very favorable profile. Its high stability, inherent to its macrocyclic structure, is a key determinant of its safety. The comprehensive toxicological evaluation reveals low acute toxicity, an absence of genotoxic potential, and no adverse effects on fertility or development at clinically relevant dose multiples. Studies in juvenile animals confirm its safety in developing systems. Furthermore, pharmacokinetic and dedicated retention studies have shown that, unlike less stable linear agents, this compound is rapidly and almost completely eliminated from the body as an intact chelate, resulting in minimal long-term gadolinium retention in tissues. These preclinical findings provide a robust foundation for the safe clinical use of this compound in MRI.

References

- 1. Experimental study of DOTA-gadolinium. Pharmacokinetics and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Non-clinical safety assessment of this compound (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Relaxivity of Gadoterate Meglumine Across Different Magnetic Field Strengths

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relaxivity of gadoterate (B1198928) meglumine (B1676163), a widely used gadolinium-based contrast agent (GBCA), at various magnetic field strengths. This document summarizes key quantitative data, details the experimental protocols for relaxivity measurement, and illustrates the underlying principles through diagrams, serving as a vital resource for professionals in magnetic resonance imaging (MRI) research and contrast agent development.

Introduction to Gadoterate Meglumine and Relaxivity

This compound, marketed under trade names such as Dotarem®, is a macrocyclic, ionic GBCA. Its efficacy in contrast-enhanced MRI stems from its ability to shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. This property is quantified by its relaxivity (r1 and r2), which is a measure of the efficiency of a contrast agent in increasing the relaxation rates (R1 = 1/T1 and R2 = 1/T2) per unit concentration (in mM⁻¹s⁻¹). The relaxivity of a GBCA is not a fixed value but is influenced by several factors, most notably the strength of the external magnetic field.[1] Understanding this relationship is crucial for optimizing imaging protocols and for the development of new, more efficient contrast agents.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivity of this compound have been characterized at various magnetic field strengths and in different biological media. The following tables summarize the reported relaxivity values, providing a clear comparison across these conditions.

Table 1: Longitudinal Relaxivity (r1) of this compound (mM⁻¹s⁻¹)

| Magnetic Field Strength | In Water | In Human Plasma | In Human Blood |

| 0.47 T | - | 4.1 ± 0.2 | - |

| 1.5 T | 3.6 | 3.32 ± 0.13[2] | 3.4[3] |

| 3.0 T | 3.5 | 3.00 ± 0.13[2] | 2.72 ± 0.17[4] |

| 4.7 T | - | 3.1 ± 0.2 | - |

| 7.0 T | - | 2.84 ± 0.09[2] | - |

Note: All measurements are reported at or near physiological temperature (37 °C). Data is compiled from multiple sources and slight variations may exist due to different experimental setups.

Table 2: Transverse Relaxivity (r2) of this compound (mM⁻¹s⁻¹)

| Magnetic Field Strength | In Water | In Human Plasma | In Human Blood |

| 0.47 T | - | 5.3 ± 0.3 | - |

| 1.5 T | 4.5 | 4.2 ± 0.2 | 4.9[3] |

| 3.0 T | 4.3 | 4.0 ± 0.2 | - |

| 4.7 T | - | 4.7 ± 0.2 | - |

Note: All measurements are reported at or near physiological temperature (37 °C). Data for r2 relaxivity is less extensively reported in the literature compared to r1.

As a general trend, the r1 relaxivity of this compound, like other small-molecule GBCAs, tends to decrease with increasing magnetic field strength.[1] Conversely, r2 relaxivity generally shows a less pronounced dependence on the magnetic field in the clinically relevant range but can increase at very high field strengths.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities involves the precise measurement of T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the contrast agent.

Sample Preparation

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in the desired solvent (e.g., deionized water, human plasma, or whole blood). The exact concentration of gadolinium in the stock solution is typically verified using inductively coupled plasma mass spectrometry (ICP-MS).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of this compound concentrations (typically from 0.1 to 5.0 mM). A blank sample containing only the solvent is also prepared to measure the baseline relaxation times (T1₀ and T2₀).

-

Temperature Control: All samples are allowed to equilibrate to a constant temperature, typically physiological temperature (37 °C), before and during the MRI measurements, as relaxivity is temperature-dependent.[5]

T1 Relaxivity (r1) Measurement

The longitudinal relaxation time (T1) is most commonly measured using an Inversion Recovery (IR) pulse sequence.[6] A Turbo Spin Echo (TSE) or Fast Spin Echo (FSE) readout is often employed to reduce acquisition time (IR-TSE/FSE).

-

Pulse Sequence: Inversion Recovery Turbo Spin Echo (IR-TSE).

-

Principle: The sequence begins with a 180° inversion pulse that inverts the longitudinal magnetization. Following the inversion pulse, a variable delay known as the Inversion Time (TI) is applied before a 90° excitation pulse and subsequent TSE readout.[7]

-

Data Acquisition: A series of images are acquired for each sample at multiple, progressively longer TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

-

Data Analysis:

-

The signal intensity for each sample is measured from a region of interest (ROI) in the images at each TI.

-

The signal intensity as a function of TI is fitted to the following three-parameter exponential recovery equation to determine the T1 for each concentration: S(TI) = |S₀(1 - 2e^(-TI/T1))|

-

The relaxation rate, R1 (where R1 = 1/T1), is calculated for each sample.

-

The R1 values are plotted against the corresponding this compound concentrations.

-

The r1 relaxivity is determined from the slope of the linear regression of this plot.

-

T2 Relaxivity (r2) Measurement

The transverse relaxation time (T2) is typically measured using a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence.[8]

-

Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) Spin Echo.

-

Principle: The sequence consists of a 90° excitation pulse followed by a train of 180° refocusing pulses. An echo is generated after each 180° pulse.[9]

-

Data Acquisition: A series of echoes are acquired at different echo times (TE) for each sample (e.g., TE = 10, 20, 30, ..., 320 ms).

-

Data Analysis:

-

The signal intensity for each sample is measured from an ROI in the images at each TE.

-

The signal intensity as a function of TE is fitted to a mono-exponential decay function to determine the T2 for each concentration: S(TE) = S₀e^(-TE/T2)

-

The relaxation rate, R2 (where R2 = 1/T2), is calculated for each sample.

-

The R2 values are plotted against the corresponding this compound concentrations.

-

The r2 relaxivity is determined from the slope of the linear regression of this plot.

-

Visualizations

Experimental Workflow for Relaxivity Measurement

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Factors Influencing Gadolinium Relaxivity

Caption: Key factors influencing the relaxivity of gadolinium-based contrast agents.

Conclusion

The relaxivity of this compound is a critical parameter that dictates its performance as an MRI contrast agent. This guide has provided a detailed summary of its r1 and r2 relaxivity values across various magnetic field strengths, outlined the standard experimental protocols for their measurement, and visually represented the key concepts. For researchers and professionals in the field, a thorough understanding of these principles is essential for the effective application of current GBCAs and for the innovation of next-generation contrast agents with enhanced efficacy and safety profiles.

References

- 1. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ww.mriquestions.com [ww.mriquestions.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. cdn.carleton.edu [cdn.carleton.edu]

- 8. CPMG EXPERIMENT [imserc.northwestern.edu]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

Molecular imaging potential of Gadoterate Meglumine derivatives

An In-depth Technical Guide to the Molecular Imaging Potential of Gadoterate Meglumine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in clinical magnetic resonance imaging (MRI). Its core structure consists of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic structure confers high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions in vivo. This compound functions by shortening the T1 and T2 relaxation times of water protons in its vicinity, thereby enhancing the signal intensity on T1-weighted MRI scans. While this compound is an effective extracellular fluid agent, its utility in molecular imaging is limited due to its non-specific biodistribution.

Molecular imaging aims to visualize and quantify biological processes at the cellular and subcellular levels. This requires the development of targeted contrast agents that can specifically accumulate at sites of interest, such as tumors or areas of inflammation. The DOTA cage of this compound provides a versatile platform for the development of such targeted probes. By chemically modifying the DOTA ligand, it is possible to conjugate targeting moieties, such as peptides and antibodies, that recognize specific biomarkers. These functionalized derivatives of this compound transform a non-specific contrast agent into a precision molecular imaging tool. This guide explores the synthesis, characterization, and application of several key this compound derivatives for targeted molecular imaging.

Peptide-Conjugated Derivatives

Peptides are attractive targeting ligands due to their small size, high receptor affinity and specificity, and relatively low immunogenicity.

RGD Peptide Conjugates for Integrin αvβ3 Imaging

The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrin αvβ3, a cell surface receptor that is overexpressed on tumor neovasculature and some tumor cells. DOTA-RGD conjugates have been developed for imaging angiogenesis.

Data Presentation

| Derivative | Targeting Moiety | Target | Relaxivity (r¹) (mM⁻¹s⁻¹) | Binding Affinity (IC₅₀) | Reference |

| 111In(DOTA-3PEG₄-dimer) | Cyclic RGD dimer | Integrin αvβ3 | N/A (Radiotracer) | 1.3 ± 0.3 nM | |

| DOTA-3G₃-dimer | Cyclic RGD dimer | Integrin αvβ3 | N/A (Radiotracer) | 74 ± 3 nM | |

| DOTA-RGD Tetramer | Cyclic RGD tetramer | Integrin αvβ3 | N/A (Radiotracer) | 10 ± 2 nM |

Experimental Protocols

Synthesis of c(DOTA-RGDfK)

A common method for synthesizing DOTA-RGD conjugates is through solid-phase peptide synthesis (SPPS).

-

Peptide Synthesis: The linear peptide sequence is assembled on a resin support using standard Fmoc chemistry.

-

Cyclization: The linear peptide is cyclized on the resin.

-

DOTA Conjugation: A DOTA-NHS ester is reacted with the primary amine of the lysine (B10760008) residue in the peptide sequence.

-

Cleavage and Purification: The DOTA-peptide conjugate is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Gadolinium Chelation: The purified DOTA-peptide is incubated with a solution of gadolinium chloride (GdCl₃) in a buffered solution (e.g., ammonium (B1175870) acetate) at an elevated temperature (e.g., 90°C) to facilitate complexation. The final product is purified by RP-HPLC.

In Vitro Integrin αvβ3 Binding Assay

-

Cell Culture: U87MG human glioma cells, which have high expression of integrin αvβ3, are cultured in appropriate media.

-

Competitive Binding: Cells are incubated with a radiolabeled ligand for integrin αvβ3 (e.g., ¹²⁵I-echistatin) and increasing concentrations of the non-radiolabeled DOTA-RGD conjugate.

-

Quantification: After incubation, the cells are washed, and the cell-bound radioactivity is measured using a gamma counter.

-

IC₅₀ Determination: The concentration of the DOTA-RGD conjugate that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined by non-linear regression analysis.

In Vivo MRI in a Tumor Xenograft Model

-

Animal Model: U87MG tumor xenografts are established by subcutaneously injecting U87MG cells into the flank of immunodeficient mice.

-

Contrast Agent Administration: Once the tumors reach a suitable size, the Gd-DOTA-RGD conjugate is administered intravenously via the tail vein at a typical dose of 0.1 mmol/kg.

-

MRI Acquisition: T1-weighted MRI images are acquired before and at multiple time points after contrast agent injection using a small-animal MRI scanner.

-

Image Analysis: The signal enhancement in the tumor and surrounding muscle tissue is quantified by drawing regions of interest (ROIs) on the images. The tumor-to-muscle signal intensity ratio is calculated to assess the targeting efficacy.

Signaling Pathway Visualization

Caption: Simplified Integrin αvβ3 signaling pathway.

Bombesin Conjugates for Gastrin-Releasing Peptide Receptor (GRPR) Imaging

Bombesin (BBN) is a peptide analog of human gastrin-releasing peptide (GRP) that binds with high affinity to the gastrin-releasing peptide receptor (GRPR). GRPR is overexpressed in several cancers, including prostate, breast, and lung cancer.

Data Presentation

| Derivative | Targeting Moiety | Target | Relaxivity (r¹) (mM⁻¹s⁻¹) | Binding Affinity (IC₅₀) | Reference |

| Gd-DOTA-BBN | Bombesin | GRPR | Not specified | Not specified |

Experimental Protocols

Synthesis of DOTA-Bombesin Conjugate

The synthesis of DOTA-BBN conjugates follows a similar procedure to that of DOTA-RGD, typically involving solid-phase peptide synthesis of the BBN analogue followed by conjugation of a DOTA-NHS ester to an available amine group on the peptide. Subsequent chelation with Gd³⁺ yields the final imaging probe.

In Vitro GRPR Binding Assay

-

Cell Line: PC-3 human prostate cancer cells, which endogenously express GRPR, are used.

-

Competitive Binding: A competitive binding assay is performed using a radiolabeled BBN analog (e.g., ¹²⁵I-[Tyr⁴]BBN) and increasing concentrations of the Gd-DOTA-BBN conjugate.

-

IC₅₀ Calculation: The concentration of the conjugate required to displace 50% of the radiolabeled ligand is determined to be the IC₅₀ value.

In Vivo Imaging in a Prostate Cancer Xenograft Model

-

Animal Model: PC-3 tumor xenografts are established in immunodeficient mice.

-

Imaging Protocol: Gd-DOTA-BBN is administered intravenously, and T1-weighted MR images are acquired at various time points post-injection to monitor the accumulation of the contrast agent in the tumor.

Signaling Pathway Visualization

Caption: Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway.

Antibody-Conjugated Derivatives

Monoclonal antibodies (mAbs) offer exquisite specificity for their target antigens, making them powerful tools for molecular imaging.

Anti-MUC16 Antibody Conjugates for Ovarian and Pancreatic Cancer Imaging

Mucin 16 (MUC16), also known as cancer antigen 125 (CA125), is a large glycoprotein (B1211001) that is overexpressed in ovarian and pancreatic cancers.

Data Presentation

| Derivative | Targeting Moiety | Target | Relaxivity (r¹) (mM⁻¹s⁻¹) | Binding Affinity (Kd) | Reference |

| huAR9.6-DOTA-Gd | Humanized anti-MUC16 mAb | MUC16 | Not specified | 6.2 nM |

Experimental Protocols

Synthesis of Antibody-DOTA Conjugates

-

Antibody Modification: The antibody is reacted with a bifunctional chelator, such as DOTA-NHS ester, in a buffered solution (e.g., phosphate-buffered saline, PBS) at a specific molar ratio. The reaction is typically carried out at room temperature with gentle agitation.

-

Purification: The unconjugated DOTA is removed by methods such as size exclusion chromatography or dialysis.

-

Gadolinium Chelation: The DOTA-antibody conjugate is incubated with GdCl₃ at a controlled pH to facilitate the formation of the Gd-DOTA-antibody complex.

-

Final Purification: Excess gadolinium is removed to yield the purified imaging probe.

In Vitro Binding and Specificity

-

Cell Lines: A panel of cancer cell lines with varying levels of MUC16 expression (e.g., OVCAR3 - high, OVCAR8 - negative) are used.

-

Flow Cytometry: Cells are incubated with the anti-MUC16-DOTA-Gd conjugate, followed by a fluorescently labeled secondary antibody. The binding is quantified by flow cytometry.

-

ELISA: The binding affinity (Kd) is determined by enzyme-linked immunosorbent assay (ELISA) using recombinant MUC16 protein.

In Vivo MRI of Orthotopic Tumor Models

-

Animal Model: Orthotopic ovarian or pancreatic tumor models are established in immunodeficient mice.

-

Imaging Protocol: The anti-MUC16-DOTA-Gd conjugate is administered intravenously. T1-weighted MR images are acquired at multiple time points (e.g., 2, 24, 48 hours) post-injection to visualize tumor targeting.

Signaling Pathway Visualization

Caption: MUC16-mediated oncogenic signaling pathways.

Anti-Glypican-3 (GPC3) Antibody Conjugates for Hepatocellular Carcinoma (HCC) Imaging

Glypican-3 (GPC3) is a cell-surface proteoglycan that is highly expressed in the majority of hepatocellular carcinomas but not in normal adult liver tissue, making it an excellent target for HCC imaging.

Data Presentation

| Derivative | Targeting Moiety | Target | Relaxivity (r¹) (mM⁻¹s⁻¹) | Binding Affinity (Kd) | Reference |

| YP7-DOTA-Gd | Anti-GPC3 mAb (YP7) | GPC3 | Higher than DOTA-Gd | 0.3 nM | |

| HN3-DOTA-Gd | Anti-GPC3 sdAb (HN3) | GPC3 | Not specified | 0.67 nM |

Experimental Protocols

The experimental protocols for the synthesis, in vitro characterization, and in vivo imaging of anti-GPC3-DOTA-Gd conjugates are analogous to those described for the anti-MUC16 conjugates, with the substitution of GPC3-expressing HCC cell lines (e.g., HepG2, Hep3B) and corresponding animal models.

Signaling Pathway Visualization

Gadoterate Meglumine: A Technical Guide for Cellular and Molecular Imaging Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoterate meglumine (B1676163), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), is a powerful tool in the realm of cellular and molecular imaging research.[1] This technical guide provides an in-depth overview of its core principles, applications, and methodologies for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, quantitative properties, and detailed experimental protocols for its use in cellular imaging and the assessment of biological barriers. Furthermore, this guide will explore the impact of gadolinium on intracellular signaling pathways and provide visualizations to facilitate a deeper understanding of its application in a research context.

Introduction to Gadoterate Meglumine

This compound, also known by the trade name Dotarem®, is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI).[1] Its primary function is to enhance the contrast of MR images by altering the relaxation times of water protons in its vicinity.[2] The gadolinium ion (Gd³⁺) is a paramagnetic substance with unpaired electrons that create a strong magnetic field when exposed to the external magnetic field of an MRI scanner.[2] This interaction shortens the T1 and T2 relaxation times of nearby water protons, leading to an increased signal intensity on T1-weighted images, making tissues where the agent accumulates appear brighter.[2]

This compound is characterized by its macrocyclic structure, where the gadolinium ion is tightly chelated by the organic acid DOTA (tetraazacyclododecane tetraacetic acid).[3] This macrocyclic design provides high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[4] It is an extracellular fluid agent, meaning it primarily distributes in the bloodstream and interstitial spaces and does not cross intact cell membranes.[2] Its hydrophilic nature and renal excretion pathway contribute to its favorable safety profile.[2]

Quantitative Data

A summary of the key quantitative parameters of this compound is presented in the tables below for easy comparison.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Molecular Structure | Macrocyclic, Ionic | [1] |

| Concentration | 0.5 mmol/mL | [1][5] |

| Recommended Dosage (Clinical) | 0.1 mmol/kg (0.2 mL/kg) | [1][5] |

| T1 Relaxivity at 1.5 T | 3.4 - 3.8 L/mmol·s | [1] |

| Elimination Half-life (Healthy Adults) | 1.6 ± 0.2 hr | [2] |

| Elimination Half-life (Pediatric <2 yrs) | 1.35 hr (median) | [6][7] |

| Excretion | ~100% Renally Excreted | [1] |

| Thermodynamic Stability (log Ktherm) | 25.6 | [5] |

| Conditional Stability at pH 7.4 (log Kcond) | 19.3 | [5] |

Table 2: Pharmacokinetic Parameters in a Pediatric Population (<2 years)

| Parameter | Median Value | Reference |

| Total Clearance (adjusted to body weight) | 0.06 L/h per kg | [6][7] |

| Volume of Distribution at Steady State (Vss) (adjusted to body weight) | 0.047 L/kg | [6][7] |

| Systemic Exposure (AUC) | 1591 µmol·h/L | [6][7] |

Experimental Applications and Protocols

This compound's properties as an extracellular agent make it a valuable tool for various cellular and molecular imaging research applications.

In Vitro Cellular Labeling and Imaging

While this compound does not readily cross intact cell membranes, it can be taken up by cells, such as macrophages, through processes like pinocytosis or when the membrane is compromised. This allows for the labeling and subsequent tracking of these cells using MRI.

Experimental Protocol: In Vitro Macrophage Labeling

This protocol provides a general framework for labeling macrophage-like cells (e.g., RAW 264.7) with this compound for in vitro MRI studies.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Dotarem®) solution (0.5 mmol/mL)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Hemocytometer or automated cell counter

-

MRI-compatible sample tubes

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in complete medium until they reach the desired confluency.

-

Labeling:

-